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molecular formula C9H12N2OS B8531723 2-Methyl-5-(pyrrolidinocarbonyl)thiazole

2-Methyl-5-(pyrrolidinocarbonyl)thiazole

Cat. No. B8531723
M. Wt: 196.27 g/mol
InChI Key: PJNDRRVINMVXIT-UHFFFAOYSA-N
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Patent
US04600025

Procedure details

A mixture of 15.42 g (0.0901 mole) of ethyl 2-methyl-5-thiazolecarboxylate and 12 g pyrrolidine was stirred at 120° C. under a nitrogen atmosphere for 36 hours to give 12.91 g of the title compound, m.p. 71-2°C. (78.6% yield with respect to the ester).
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.42 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Yield
78.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([C:7]([O:9]CC)=O)=[CH:5][N:6]=1.[NH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH3:1][C:2]1[S:3][C:4]([C:7]([N:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)=[O:9])=[CH:5][N:6]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
15.42 g
Type
reactant
Smiles
CC=1SC(=CN1)C(=O)OCC
Name
Quantity
12 g
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. under a nitrogen atmosphere for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
CC=1SC(=CN1)C(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.91 g
YIELD: PERCENTYIELD 78.6%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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